Cyclobutane-1,3-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of cyclobutane-derived diamines exploits classical malonate alkylation chemistry for the construction of cyclobutane rings . The synthesis of their Boc-monoprotected derivatives has been developed aimed at the preparation of multigram amounts of the compounds .Molecular Structure Analysis
Cyclobutane-1,3-diamine contains a total of 16 bonds; 6 non-H bonds, 1 four-membered ring, and 2 primary amine (aliphatic) . The carbon atoms form a square planar shape, as opposed to the optimal 109.5-degree bond angle in sp3 hybridized carbons .Chemical Reactions Analysis
Cyclobutane is relatively reactive due to its ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane .Physical and Chemical Properties Analysis
Cyclobutane-1,3-diamine dihydrochloride has a molecular weight of 159.06 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Molecular Structure Cyclobutane diamines, including Cyclobutane-1,3-diamine dihydrochloride, are seen as promising sterically constrained diamine building blocks in drug discovery. Their syntheses involve classical malonate alkylation chemistry for constructing cyclobutane rings, and their conformational preferences are evaluated by X-ray diffraction (Radchenko et al., 2010).
Applications in Organocatalysis Chiral cyclobutane containing 1,3-amino alcohols and 1,3-diamines have been synthesized efficiently from a common chiral precursor. These compounds have shown preliminary success as bifunctional organocatalysts (Mayans et al., 2013).
Biomedical Applications Cyclobutane-Containing scaffolds with cyclobutane rings, including 1,3-diamines, have been synthesized for potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands in various fields, including biomedical applications (Illa et al., 2019).
Role in Asymmetric Epoxidation Enantiopure cyclobutane-1,2-diamines have been used in novel chiral salen ligands for asymmetric epoxidation of alkenes, showcasing the significance of cyclobutane diamines in asymmetric synthesis (Daly & Gilheany, 2003).
Natural Products and Pharmaceuticals Cyclobutane rings, including cyclobutane diamines, are increasingly utilized in medicinal chemistry due to their unique structure and chemical properties, contributing to the discovery of drug candidates with favorable biological properties (van der Kolk et al., 2022).
Catalysis and Synthesis of Complex Molecules Cyclobutane derivatives, including those derived from cyclobutane diamines, are used in catalysis, demonstrating the transformation of simple precursors into structurally complex cyclobutanes, relevant in medicinal chemistry (Pagar & RajanBabu, 2018).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cyclobutane-1,3-diamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. For instance, it has been observed to interact with the hepatitis C virus (HCV) NS3/4A protease, enhancing its potency and selectivity . Additionally, this compound can form complexes with metal ions, further affecting biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the androgen receptor signaling pathway, which is crucial in prostate cancer cells . By altering gene expression, this compound can impact cellular proliferation and apoptosis, making it a valuable compound in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, its interaction with the androgen receptor leads to inhibition of receptor activity, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including off-target interactions and organ toxicity . Understanding the dosage-dependent effects of this compound is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in amino acid metabolism and energy production . By modulating these pathways, this compound can alter cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, such as the nucleus or mitochondria . This localization is crucial for its role in modulating cellular processes and biochemical pathways.
Properties
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314772-13-8, 1523571-90-5 | |
Record name | cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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